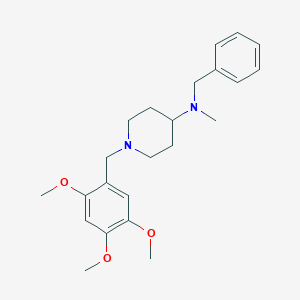![molecular formula C20H33N3O3 B247664 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247664.png)
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is also known as DMPEA-PZ or 4-DMPEA-PZ and is a derivative of the psychoactive compound, 2C-B. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound.
Wirkmechanismus
The exact mechanism of action of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed that the compound acts as a partial agonist at 5-HT2A receptors, which modulates the activity of serotonin in the brain. This may contribute to the compound's potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This may contribute to the compound's potential therapeutic effects. However, the compound has also been shown to have some adverse effects, such as inducing hyperthermia and seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is its potential therapeutic properties for the treatment of psychiatric disorders. However, the compound has some limitations for lab experiments, including its potential adverse effects and limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research related to 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. These include further investigations into its mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of its potential therapeutic properties for the treatment of psychiatric disorders. Additionally, there is a need for more studies to evaluate the safety and toxicity of the compound in animal models and humans.
Synthesemethoden
The synthesis of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of an acid catalyst to form 1-(2,4-Dimethoxybenzyl)-4-piperidinone. This intermediate compound is then reacted with piperazine and ethylene glycol to produce this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been studied extensively for its potential therapeutic properties. The compound has been shown to have an affinity for serotonin 2A (5-HT2A) receptors, which are involved in the regulation of mood, cognition, and perception. This has led to investigations into the use of the compound for the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Eigenschaften
Molekularformel |
C20H33N3O3 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-[4-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H33N3O3/c1-25-19-4-3-17(20(15-19)26-2)16-22-7-5-18(6-8-22)23-11-9-21(10-12-23)13-14-24/h3-4,15,18,24H,5-14,16H2,1-2H3 |
InChI-Schlüssel |
CHXPRFGLVZYURU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)





![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)